

# Understanding ES9-17 Function in Arabidopsis: An In-depth Technical Guide

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## Compound of Interest

Compound Name: ES9-17

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## Abstract

**ES9-17** is a potent and specific small molecule inhibitor of clathrin-mediated endocytosis (CME) in the model plant *Arabidopsis thaliana*.<sup>[1]</sup> As an analog of endosidin9 (ES9), **ES9-17** offers a significant advantage by targeting the clathrin heavy chain (CHC) without inducing the undesirable side effect of cytoplasmic acidification observed with its parent compound.<sup>[1][2]</sup> This makes **ES9-17** a valuable chemical tool for dissecting the intricate roles of CME in various physiological processes, including signal transduction, nutrient uptake, and plant-pathogen interactions. This guide provides a comprehensive overview of **ES9-17**'s mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its application, and presents visual representations of the relevant biological pathways and experimental workflows.

## Introduction

Clathrin-mediated endocytosis is a fundamental cellular process in eukaryotes responsible for the internalization of a wide array of cargo molecules from the plasma membrane. In plants, CME is crucial for a multitude of functions, ranging from the regulation of hormone signaling pathways to the modulation of responses to environmental stresses. The study of CME has been greatly facilitated by the use of genetic mutants; however, the essential nature of this process often leads to lethality in such mutants, limiting their utility. Chemical genetics, through the application of small molecule inhibitors, provides an alternative and powerful approach to

acutely and reversibly perturb CME, offering temporal control that is not possible with genetic knockouts.

**ES9-17** has emerged as a key chemical probe in the study of plant CME.[1] It directly targets the clathrin heavy chain, a core component of the clathrin coat, thereby inhibiting the formation of clathrin-coated vesicles and the subsequent internalization of cargo.[1][3] This technical guide serves as a resource for researchers utilizing **ES9-17** to investigate CME-dependent processes in *Arabidopsis thaliana*.

## Mechanism of Action

**ES9-17** functions as a direct inhibitor of the clathrin heavy chain (CHC).[3] By binding to CHC, **ES9-17** disrupts the assembly of clathrin triskelia into the characteristic polygonal lattice that forms the outer shell of clathrin-coated pits. This interference prevents the invagination of the plasma membrane and the scission of endocytic vesicles, effectively halting the uptake of CME-dependent cargo.

A significant feature of **ES9-17** is its specificity. Unlike its predecessor ES9, **ES9-17** does not possess protonophore activity, meaning it does not disrupt intracellular pH gradients.[1] This lack of off-target effects makes it a more reliable tool for specifically studying the consequences of CME inhibition.

## Quantitative Data

The following table summarizes the key quantitative data associated with the activity of **ES9-17** in *Arabidopsis thaliana*.

Parameter	Value	Cell/Tissue Type	Experimental Context	Reference
EC50 (FM4-64 uptake inhibition)	13 $\mu$ M	Arabidopsis thaliana root epidermal cells	Dose-response analysis of the inhibition of the lipophilic styryl dye FM4-64 internalization.	<a href="#">[3]</a> <a href="#">[4]</a>
EC50 (ITDRFCETSA for CHC)	123 $\pm$ 1.13 $\mu$ M	Arabidopsis thaliana cell culture	Isothermal dose-response fingerprint cellular thermal shift assay, indicating direct target engagement of CHC.	<a href="#">[1]</a>
Effective Concentration	30 $\mu$ M	Arabidopsis thaliana root epidermal cells	Concentration used to achieve significant inhibition of CME for various cargo proteins like BRI1-GFP and PEPR1-GFP.	<a href="#">[1]</a> <a href="#">[2]</a>
Treatment Time	30 min	Arabidopsis thaliana seedlings	Standard pre-treatment time to ensure effective inhibition of CME before experimental assays.	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **ES9-17** to study CME in Arabidopsis.

## Inhibition of FM4-64 Uptake

This protocol is a general assay to assess the inhibition of endocytosis.

Materials:

- Arabidopsis thaliana seedlings (5-7 days old)
- **ES9-17** (stock solution in DMSO)
- FM4-64 (stock solution in water or DMSO)
- Liquid 1/2 Murashige and Skoog (MS) medium
- Microscope slides and coverslips
- Confocal laser scanning microscope

Procedure:

- Prepare a working solution of **ES9-17** in liquid 1/2 MS medium. A final concentration of 30  $\mu$ M is recommended for strong inhibition. Include a DMSO-only control.
- Incubate the Arabidopsis seedlings in the **ES9-17** solution or the DMSO control for 30 minutes at room temperature.
- Add FM4-64 to the medium to a final concentration of 2-4  $\mu$ M.
- Incubate for an additional 5-10 minutes.
- Gently wash the seedlings with liquid 1/2 MS medium to remove excess FM4-64.
- Mount the seedlings on a microscope slide in a drop of 1/2 MS medium.
- Image the root epidermal cells using a confocal microscope. Excite FM4-64 with a 561 nm laser and collect emission between 600 and 700 nm.

- Quantification: Measure the fluorescence intensity of intracellular puncta (endosomes) and the plasma membrane. A reduction in the number and intensity of intracellular puncta in **ES9-17** treated seedlings compared to the control indicates inhibition of endocytosis.

## Inhibition of BRI1-GFP Internalization

This protocol assesses the effect of **ES9-17** on the endocytosis of a specific plasma membrane-localized receptor, the brassinosteroid receptor BRI1.

Materials:

- Arabidopsis thaliana seedlings expressing BRI1-GFP
- **ES9-17** (stock solution in DMSO)
- Cycloheximide (CHX) (stock solution in DMSO)
- Brefeldin A (BFA) (stock solution in DMSO)
- Liquid 1/2 MS medium
- Confocal laser scanning microscope

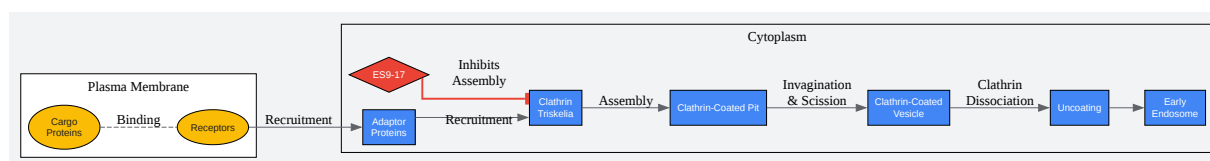
Procedure:

- Pre-treat seedlings with 50  $\mu$ M CHX for 1 hour. CHX inhibits protein synthesis, ensuring that the observed GFP signal is from pre-existing BRI1-GFP molecules.[\[2\]](#)
- Add 30  $\mu$ M **ES9-17** or DMSO (control) and incubate for an additional 30 minutes.[\[2\]](#)
- Add 50  $\mu$ M BFA to the medium. BFA is a fungal toxin that inhibits exocytosis, causing the accumulation of endocytosed vesicles into so-called "BFA bodies".
- Incubate for 30-60 minutes.
- Mount and image the root epidermal cells. Excite GFP with a 488 nm laser and collect emission between 500 and 530 nm.

- Quantification: In control cells, BRI1-GFP will accumulate in BFA bodies. In **ES9-17** treated cells, the inhibition of endocytosis will prevent the internalization of BRI1-GFP, resulting in a significantly reduced accumulation of GFP signal in BFA bodies and a stronger signal at the plasma membrane.<sup>[2]</sup>

## Visualizations

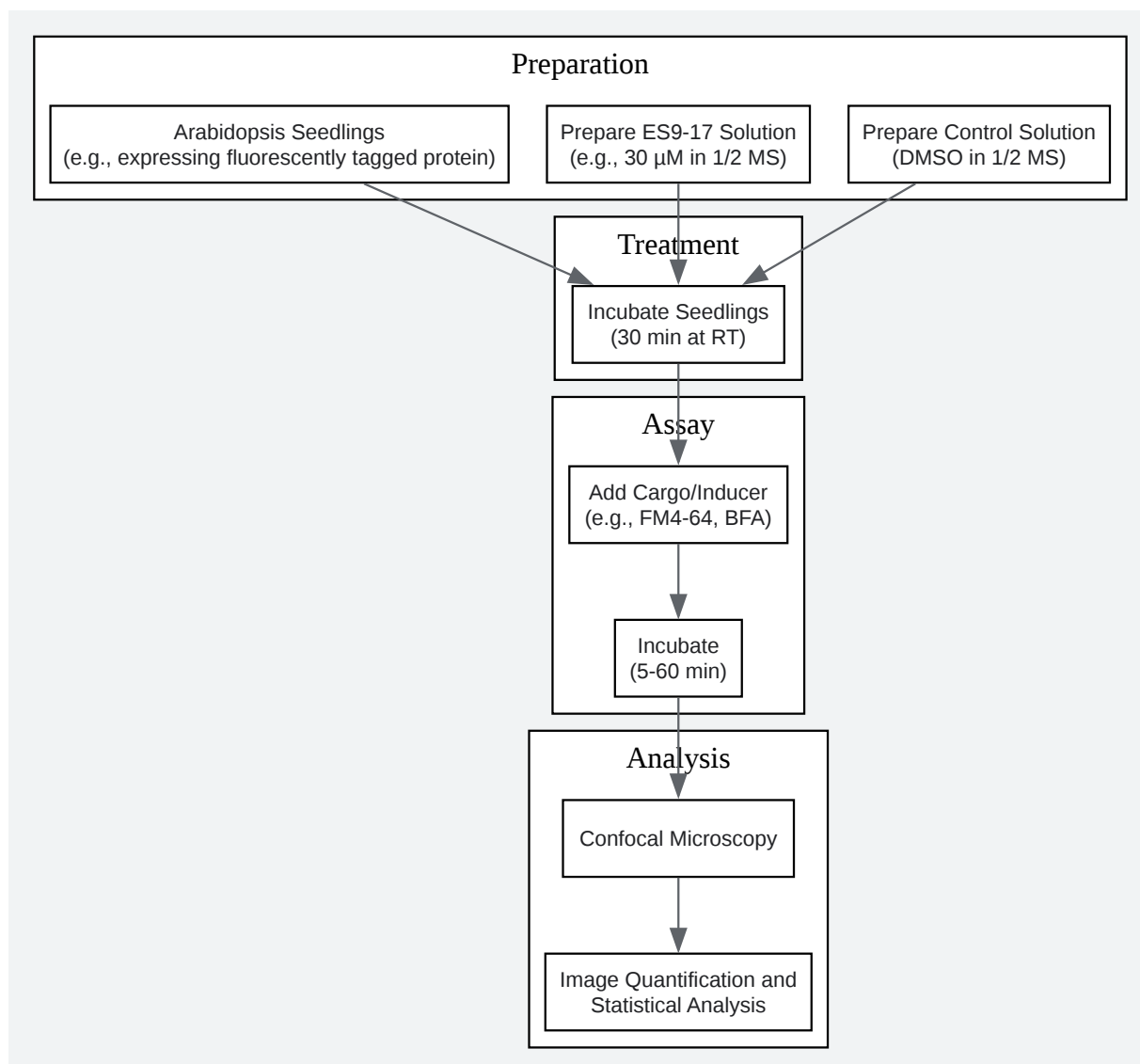
### Signaling Pathway Diagram



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Caption: Clathrin-Mediated Endocytosis and **ES9-17** Inhibition.

### Experimental Workflow Diagram



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Caption: General Experimental Workflow for **ES9-17** Application.

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